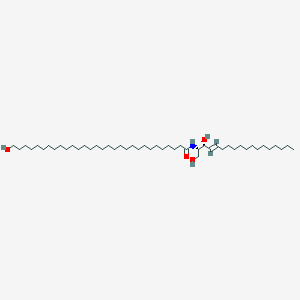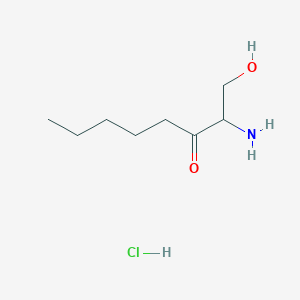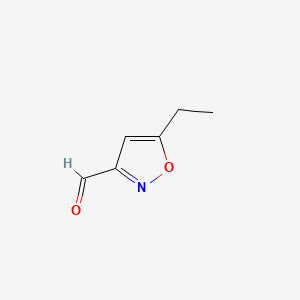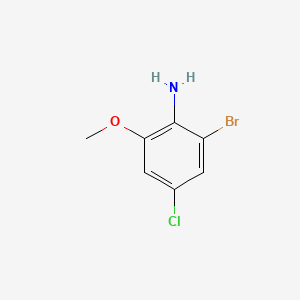
13(R)-HODE-Cholesterylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13(R)-HODE cholesteryl ester was originally extracted from atherosclerotic lesions. It remains uncertain whether the oxidized fatty acid portion of the molecule results from enzymatic lipoxygenation or from random lipid peroxidation. 13(R)-HODE cholesteryl ester can be used as a standard for analysis of chiral HODE cholesteryl esters.
Wissenschaftliche Forschungsanwendungen
Management von Herz-Kreislauf-Erkrankungen
13®-HODE-Cholesterylester: spielt eine bedeutende Rolle für die kardiovaskuläre Gesundheit. Er ist an der Regulation des Cholesterylester-Transferproteins (CETP) beteiligt, das für das Gleichgewicht des Cholesterinspiegels im Körper entscheidend ist . CETP-Inhibitoren, die Derivate von 13®-HODE-Cholesterylester umfassen können, haben sich als effektiv erwiesen, um das Cholesterin niedriger Dichte (LDL-C) zu senken und das Cholesterin höherer Dichte (HDL-C) zu erhöhen, was eine therapeutische Strategie für Herz-Kreislauf-Erkrankungen bietet .
Atheroskleroseforschung
Die Verbindung wird in der Atheroskleroseforschung verwendet, um die Lipidtransferprozesse zu verstehen. Durch die Hemmung von CETP können Forscher die Reduktion des Transfers von Cholesterylestern von HDL zu LDL untersuchen, was ein Schlüsselfaktor bei der Entwicklung von Atherosklerose ist . Dies trägt dazu bei, potenzielle therapeutische Ziele zu identifizieren, um das Fortschreiten von Atherosklerose zu verlangsamen oder umzukehren.
Arzneimittelentwicklung
In der Arzneimittelentwicklung wird 13®-HODE-Cholesterylester eingesetzt, um neuartige CETP-Inhibitoren zu entdecken. Durch mehrstufiges virtuelles Screening und Moleküldynamiksimulationen können Forscher Verbindungen mit potenziellen CETP-inhibitorischen Aktivitäten identifizieren, was zur Entwicklung neuer Medikamente zur Behandlung von Cholesterinspiegel führen könnte .
Studien zum Lipidstoffwechsel
Diese Verbindung ist ein wesentlicher Bestandteil von Studien zum Lipidstoffwechsel, insbesondere im Zusammenhang mit der Rolle von CETP beim bidirektionalen Lipidtransfer zwischen Lipoproteinen. Das Verständnis der Mechanismen dieses Transfers ist entscheidend für die Entwicklung von Strategien zur Behandlung von Dyslipidämie .
Oxidativer Stress und Entzündung
13®-HODE-Cholesterylester: ist auch relevant für die Untersuchung von oxidativem Stress und Entzündung. Er ist an der Oxidation von Lipiden durch Enzyme wie 12/15-Lipoxygenase beteiligt, was zur Bildung von oxidierten Phospholipiden führen und zu Entzündungsprozessen beitragen kann .
Strukturbiologie
Die Verbindung unterstützt die strukturbiologische Forschung, wobei der Schwerpunkt auf dem Verständnis der dreidimensionalen Struktur von CETP und seiner Interaktion mit Lipoproteinen liegt. Aus solchen Studien gewonnene Erkenntnisse können die Gestaltung von CETP-Inhibitoren und anderen Therapeutika beeinflussen .
Wirkmechanismus
Target of Action
The primary target of 13®-HODE cholesteryl ester is the Cholesteryl Ester Transfer Protein (CETP) . CETP is a promising therapeutic target for cardiovascular diseases as it effectively lowers the low-density lipoprotein cholesterol levels and increases the high-density lipoprotein cholesterol levels in the human plasma .
Mode of Action
CETP, which is predominantly found in the plasma, interacts with lipoproteins, including high-density lipoproteins (HDLs) and low-density lipoproteins (LDLs) . It has a flexible conformation and can form a continuous tunnel through its long axis, enabling the directional transfer of cholesteryl ester and triglycerides . The n-terminal β-barrel structure penetrates the HDL surface to promote cholesterol ester uptake . When CETP inhibitors enter the CETP channel, they increase the rigidity of CETP binding to HDL, increasing the number of free CETP molecules that bind exclusively to HDL . Consequently, the transfer of cholesterol esters from HDL to LDL is reduced, thereby decreasing the amount of cholesterol esters transferred into the bloodstream, ultimately slowing atherosclerosis .
Biochemical Pathways
CETP regulates plasma cholesterol levels by transferring cholesteryl esters (CEs) among lipoproteins . Lipoprotein cholesterol levels correlate with the risk factors for atherosclerotic cardiovascular disease (ASCVD) . CETP facilitates bi-directional transfer of cholesteryl esters and triglycerides between plasma lipoproteins . The overall effect of the heteroexchange is the transfer of cholesteryl ester from HDL to triglyceride-rich lipoprotein (TRL like VLDL) and LDL and a transfer of triglycerides from TRL to LDL and HDL .
Pharmacokinetics
The pharmacokinetics of CETP inhibitors, such as anacetrapib, have been studied . Anacetrapib was absorbed after administration of a single oral dose, with a median Tmax of 3.0-5.0 h and elimination half-life of 105.3-122.3 h . The AUC and Cmax of anacetrapib increased in a slightly less than dose-proportional manner over a dose range of 50-200 mg . Once-daily administration of 100 mg of anacetrapib for 10 days resulted in a median Tmax of 5.0 h with an apparent half-life of 193.7 h on Day 10 of multiple dosing .
Result of Action
The result of the action of 13®-HODE cholesteryl ester, as a CETP inhibitor, is the reduction of the transfer of cholesterol esters from HDL to LDL . This leads to a decrease in the amount of cholesterol esters transferred into the bloodstream, ultimately slowing atherosclerosis . Genetic deficiency in CETP is associated with a low plasma level of low-density lipoprotein cholesterol (LDL-C) and a profoundly elevated plasma level of high-density lipoprotein cholesterol (HDL-C), which correlates with a lower risk of atherosclerotic cardiovascular disease (ASCVD) .
Eigenschaften
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H76O3/c1-7-8-16-22-37(46)23-17-14-12-10-9-11-13-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h12,14,17,23,25,34-35,37-42,46H,7-11,13,15-16,18-22,24,26-33H2,1-6H3/b14-12+,23-17+/t35-,37-,38+,39+,40-,41+,42+,44+,45-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXYPSUQZUUHPD-SDZZETQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H76O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,7-Diazabicyclo[4.2.0]oct-2-EN-8-one](/img/structure/B593889.png)




![cholest-5-en-3-ol3beta-[(7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-docosapentaenoate]](/img/structure/B593899.png)


![2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B593905.png)


